3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile
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Overview
Description
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is an organic compound with a complex structure that includes an indene backbone substituted with dimethyl groups and a propanenitrile side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through the hydrogenation of indene.
Substitution with Dimethyl Groups:
Attachment of the Propanenitrile Side Chain: The final step involves the addition of a propanenitrile group to the indene backbone, which can be accomplished through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Derivatives with different functional groups replacing the nitrile group
Scientific Research Applications
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a ketone functional group instead of the nitrile group.
Uniqueness
3-(4,6-Dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile is unique due to the presence of both dimethyl substitutions and the propanenitrile side chain, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62678-07-3 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(4,6-dimethyl-2,3-dihydro-1H-inden-1-yl)propanenitrile |
InChI |
InChI=1S/C14H17N/c1-10-8-11(2)13-6-5-12(4-3-7-15)14(13)9-10/h8-9,12H,3-6H2,1-2H3 |
InChI Key |
VFJIKOCCNBTPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1)CCC#N)C |
Origin of Product |
United States |
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